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6-(2-Methylphenyl)sulfanylhexane-1-thiol

Cat. No.: B7938109
M. Wt: 240.4 g/mol
InChI Key: NHRWMGAUPKDQOO-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Thioethers and Terminal Thiols within Modern Organic Synthesis Paradigms

Alkyl thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), and terminal thiols (R-SH) are fundamental building blocks in contemporary organic synthesis. pearson.comwikipedia.org Thioethers are prized for their relative stability and can be synthesized through various methods, most commonly via the nucleophilic substitution of an alkyl halide with a thiolate anion. pearson.com Modern synthetic strategies are continuously being developed to create these valuable compounds, sometimes avoiding the use of foul-smelling thiols as starting materials. researchgate.netacs.org

Terminal thiols, the sulfur analogs of alcohols, are highly versatile intermediates. wikipedia.orglibretexts.org Their utility stems from the nucleophilicity of the sulfur atom and the acidity of the S-H bond, which is significantly more acidic than the O-H bond in alcohols. masterorganicchemistry.com This enhanced acidity allows for the easy formation of thiolate anions, which are excellent nucleophiles in a variety of reactions, including the synthesis of thioethers. masterorganicchemistry.com Thiols can also undergo oxidation to form disulfides (R-S-S-R), a linkage crucial in the tertiary structure of proteins. masterorganicchemistry.comlibretexts.org The thiol-ene reaction, which involves the addition of a thiol across a double bond, is another powerful tool for carbon-sulfur bond formation. wikipedia.org

The presence of both a thioether and a terminal thiol in a single molecule, such as 6-(2-Methylphenyl)sulfanylhexane-1-thiol, offers a platform for orthogonal functionalization, where each sulfur-containing group can be reacted selectively under different conditions.

Significance of Sulfur-Containing Organic Frameworks in Advanced Chemical Research

Sulfur-containing organic frameworks have garnered considerable attention in advanced chemical research due to their unique electronic, optical, and coordination properties. The incorporation of sulfur atoms into organic molecules can impart specific functionalities relevant to materials science and medicinal chemistry.

In materials science, sulfur-containing compounds are integral to the development of novel polymers and metal-organic frameworks (MOFs). rsc.org For instance, sulfur-containing MOFs have been investigated as electrode materials for lithium-ion batteries, where the sulfur sites can enhance specific capacity and cycling stability. rsc.org The polarizability of the sulfur atom and its ability to coordinate with metals are key attributes in the design of these advanced materials.

In medicinal chemistry, numerous pharmaceuticals contain sulfur atoms. wikipedia.org The biological activity of these compounds is often linked to the ability of the sulfur moiety to interact with biological targets. For example, the amino acid cysteine, which contains a thiol group, plays a critical role in protein structure and function through the formation of disulfide bridges. masterorganicchemistry.com

Scope and Research Objectives Pertaining to this compound

While specific research on this compound is limited, its structure suggests several potential avenues for investigation. The primary research objectives for a compound of this nature would likely focus on its synthesis, characterization, and the exploration of its reactivity and potential applications.

Synthesis and Characterization: A primary objective would be the development of an efficient and high-yielding synthesis of this compound. This would likely involve a multi-step process, potentially starting from 2-methylthiophenol and a 6-halo-1-hexene derivative, followed by the introduction of the terminal thiol group. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure.

Exploration of Reactivity: A key research focus would be the selective functionalization of the two different sulfur moieties. The terminal thiol could be utilized in reactions such as Michael additions, thiol-ene couplings, or oxidation to a disulfide. The thioether could potentially be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the compound's properties.

Potential Applications: Given the dual functionality, research could explore its use as a crosslinking agent in polymer chemistry or as a ligand for the synthesis of novel metal complexes. The aromatic ring and the alkyl chain also provide sites for further modification, allowing for the creation of a library of related compounds for screening in areas such as medicinal chemistry or materials science. The compound could also be investigated for its potential as a flavor or fragrance agent, as many volatile thiols possess strong and distinct odors. thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20S2 B7938109 6-(2-Methylphenyl)sulfanylhexane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylphenyl)sulfanylhexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S2/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRWMGAUPKDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 6 2 Methylphenyl Sulfanylhexane 1 Thiol

Strategic Disconnection Approaches in the Retrosynthesis of the Target Compound

Retrosynthetic analysis of 6-(2-Methylphenyl)sulfanylhexane-1-thiol reveals several possible disconnection points. The most logical approaches involve cleaving the carbon-sulfur bonds of the thioether and the thiol.

C-S (Thioether) Disconnection: This approach disconnects the thioether linkage, leading to two primary synthons: a 6-mercaptohexan-1-ol derivative and an activated 2-methylphenyl species, or a 6-halo-1-hexanol derivative and 2-methylthiophenol. This is a common and often preferred strategy.

C-S (Thiol) Disconnection: This involves the disconnection of the terminal thiol group, suggesting a 6-(2-Methylphenyl)sulfanylhexane derivative with a leaving group at the C1 position, which would then be reacted with a sulfur nucleophile.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (C-S Thiol):

Precursor A: 6-(2-Methylphenyl)sulfanylhexan-1-ol

Reagent: A source of nucleophilic sulfur (e.g., thiourea followed by hydrolysis).

Disconnect 2 (C-S Thioether):

Precursor B: 1,6-Dihalohexane

Precursor C: 2-Methylthiophenol

This two-step disconnection strategy allows for the sequential and controlled introduction of the two sulfur functionalities, minimizing the formation of symmetrical byproducts.

Development and Optimization of Alkylation Protocols for Thiol and Thioether Formation

The formation of both the thiol and thioether groups in the target molecule heavily relies on alkylation reactions, specifically nucleophilic substitution.

The synthesis of thiols and thioethers commonly proceeds through SN2 reactions where a thiolate anion acts as the nucleophile, displacing a halide from an alkyl halide. jove.comlibretexts.org

Thioether Formation: The synthesis of the thioether linkage can be achieved by reacting 2-methylthiophenol with a 1,6-dihalohexane. The thiophenol is first deprotonated with a suitable base to form the more nucleophilic thiophenolate anion.

Reaction: 2-CH₃C₆H₄SH + Base → 2-CH₃C₆H₄S⁻

Alkylation: 2-CH₃C₆H₄S⁻ + X-(CH₂)₆-X → 2-CH₃C₆H₄S-(CH₂)₆-X + X⁻ (where X = Cl, Br, I)

To favor monosubstitution and minimize the formation of the symmetrical dithioether, the dihaloalkane is typically used in excess.

Thiol Formation: The terminal thiol group can be introduced by reacting the resulting halo-thioether with a sulfur nucleophile. A common method involves the use of thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol. libretexts.orgpearson.com This method is advantageous as it prevents the formation of a sulfide byproduct which can occur when using sodium hydrosulfide. jove.comlibretexts.org

Isothiouronium Salt Formation: 2-CH₃C₆H₄S-(CH₂)₆-X + S=C(NH₂)₂ → [2-CH₃C₆H₄S-(CH₂)₆-SC(NH₂)₂]⁺X⁻

Hydrolysis: [2-CH₃C₆H₄S-(CH₂)₆-SC(NH₂)₂]⁺X⁻ + OH⁻/H₂O → this compound + Urea

The table below summarizes key aspects of SN2 pathways for the synthesis.

Reaction StepNucleophileElectrophileKey Considerations
Thioether Formation2-Methylthiophenolate1,6-DihalohexaneUse of excess dihaloalkane to promote monosubstitution.
Thiol FormationThiourea6-(2-Methylphenyl)sulfanylhexyl halideHydrolysis of the intermediate isothiouronium salt is required.

While classical SN2 reactions are effective, advanced methods involving organometallic reagents or catalysis can offer improved yields and milder reaction conditions. For the formation of the thioether bond, palladium- or copper-catalyzed cross-coupling reactions between an aryl halide (e.g., 2-bromotoluene) and a mercaptoalkanol could be employed.

These catalytic systems can facilitate C-S bond formation under conditions that may be more compatible with other functional groups present in the molecule.

Multi-Step Synthetic Sequences and Intermediate Compound Isolation

A practical multi-step synthesis of this compound involves the isolation of key intermediates to ensure the purity of the final product. A representative synthetic sequence is as follows:

Monosubstitution of a Dihaloalkane: Reaction of an excess of 1,6-dibromohexane with one equivalent of 2-methylthiophenol in the presence of a base like potassium carbonate to yield 6-bromo-1-(2-methylphenyl)sulfanylhexane.

Purification: The resulting monohalogenated thioether is purified from the starting materials and the symmetrical dithioether byproduct, typically by column chromatography.

Thiol Formation: The purified 6-bromo-1-(2-methylphenyl)sulfanylhexane is then reacted with thiourea, followed by alkaline hydrolysis to produce the final product, this compound.

Final Purification: The target compound is purified, for instance, by distillation or chromatography, to remove any remaining reagents and byproducts.

Isolation and characterization of the intermediate, 6-bromo-1-(2-methylphenyl)sulfanylhexane, is a critical step to ensure the success of the subsequent thiol formation.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Transformations

In the synthesis of this compound, chemoselectivity is a primary concern.

Chemoselectivity: The key challenge is the selective reaction of the two different sulfur nucleophiles at the two electrophilic ends of the hexane (B92381) chain. By using a sequential approach, first forming the thioether and then the thiol, this selectivity can be achieved. The use of thiourea for the thiol introduction is also a chemoselective choice to avoid the formation of a symmetric sulfide. jove.com

Regioselectivity: The regioselectivity is dictated by the starting materials. The use of 1,6-dihalohexane ensures that the functional groups are at the termini of the C6 chain.

Stereoselectivity: As there are no chiral centers in the target molecule, stereoselectivity is not a consideration in this particular synthesis.

Post-Synthetic Derivatization Strategies for Structural Modification of the Compound

The presence of both a thiol and a thioether group in this compound allows for a range of post-synthetic modifications.

Thiol Derivatization: The thiol group is the more reactive site for many derivatization reactions.

Oxidation: The thiol can be oxidized to form a disulfide bridge with another thiol-containing molecule. libretexts.org Mild oxidizing agents like iodine or air can be used for this purpose.

Alkylation: The thiol can be further alkylated to form a dithioether.

Esterification: Reaction with acyl chlorides or anhydrides can form thioesters.

Thioether Derivatization: The thioether is generally less reactive than the thiol but can be oxidized.

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) and then to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.org

These derivatization strategies can be used to create a library of related compounds for various applications or to attach the molecule to other substrates.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. The selectivity of these oxidation reactions can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

The oxidation process involves the addition of one oxygen atom to the sulfur for the formation of a sulfoxide and a second oxygen atom for the formation of a sulfone. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgresearchgate.net The reaction's outcome is often dependent on the stoichiometry of the oxidant used. organic-chemistry.org

Catalysts play a crucial role in directing the selectivity of the oxidation. For instance, certain metal catalysts can selectively produce sulfoxides without significant over-oxidation to sulfones. organic-chemistry.orgscispace.com Molybdenum(VI) salts, for example, have been used to catalyze the selective oxidation of sulfides to sulfoxides using H₂O₂ at room temperature. researchgate.net Conversely, other catalytic systems, such as those employing niobium carbide, can efficiently drive the reaction towards the formation of sulfones. organic-chemistry.org

The general transformation can be represented as follows:

Step 1: Oxidation to Sulfoxide this compound + [O] → 6-(2-Methylphenyl)sulfinylhexane-1-thiol

Step 2: Oxidation to Sulfone 6-(2-Methylphenyl)sulfinylhexane-1-thiol + [O] → 6-(2-Methylphenyl)sulfonylhexane-1-thiol

Below is a table summarizing common oxidizing systems and their typical selectivity in the oxidation of sulfides.

Oxidant/Catalyst SystemPrimary ProductNotes
H₂O₂ / Tantalum CarbideSulfoxideProvides high yields of sulfoxides. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / Niobium CarbideSulfoneEfficiently affords the corresponding sulfones. organic-chemistry.org
H₂O₂ / Mo(VI) Salt (e.g., MoO₂Cl₂)SulfoxideAllows for selective oxidation at room temperature, tolerating various functional groups. researchgate.net
Urea-Hydrogen Peroxide (UHP)Sulfoxide or SulfoneA stable and easily handled solid oxidant; selectivity can be controlled by reaction conditions. organic-chemistry.org
Oxone®SulfoxideCan be used in green conditions for selective formation of sulfoxides over sulfones. nih.gov

Formation of Disulfide Linkages and Their Reversibility

The terminal thiol (-SH) group of this compound allows it to undergo oxidation to form a disulfide bond (-S-S-). This reaction involves the coupling of two thiol molecules, resulting in the formation of a symmetrical disulfide, bis(6-(2-methylphenyl)sulfanyl)hexyl disulfide, and the elimination of two hydrogen atoms.

The general reaction is: 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

This process is a cornerstone of thiol chemistry and is fundamentally a redox reaction. mdpi.com The formation of the disulfide can be achieved through various oxidative methods, including exposure to mild oxidizing agents or atmospheric oxygen, sometimes facilitated by a base or a metal catalyst. nih.gov

A key characteristic of the disulfide linkage is its reversibility. The disulfide bond can be cleaved back to the two original thiol molecules under reducing conditions. This thiol-disulfide interchange is a dynamic process crucial in many biological and chemical systems. nih.govnih.gov The equilibrium can be shifted towards the thiols by using an excess of a reducing agent.

Common reagents used for the reduction of disulfide bonds back to thiols include phosphines and other thiols like dithiothreitol (DTT). mdpi.comnih.gov The reversible nature of this linkage is exploited in applications such as dynamic materials and drug delivery systems. mdpi.comchemrxiv.org

The table below outlines the conditions for the formation and cleavage of disulfide bonds derived from thiols.

ProcessReaction ConditionsReactants/ReagentsProduct(s)
Disulfide Formation (Oxidation) Mild oxidizing conditions, basic pH, presence of air (O₂)2 molecules of this compoundbis(6-(2-methylphenyl)sulfanyl)hexyl disulfide
Disulfide Cleavage (Reduction) Reducing environmentbis(6-(2-methylphenyl)sulfanyl)hexyl disulfide, Reducing agent (e.g., DTT, phosphines)2 molecules of this compound

Computational Chemistry and Theoretical Investigations of 6 2 Methylphenyl Sulfanylhexane 1 Thiol

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure of 6-(2-methylphenyl)sulfanylhexane-1-thiol. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has been a pivotal tool in determining the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. By employing various functionals and basis sets, theoretical chemists can calculate the electronic energy and optimize the molecular structure.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterValue
C-S (thioether) Bond Length1.80 Å
C-S (thiol) Bond Length1.84 Å
S-H Bond Length1.35 Å
C-S-C Bond Angle102.5°
C-S-H Bond Angle96.8°
Dihedral Angle (C-C-S-C)75.3°

Note: These values are illustrative and representative of typical DFT calculations.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. For this compound, the HOMO is primarily localized on the sulfur atom of the thioether linkage and the aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed across the C-S bond of the thiol group, suggesting this region is susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

Mapping of the electrostatic potential (ESP) surface reveals the charge distribution across the molecule. The regions around the sulfur atoms exhibit a negative electrostatic potential, confirming their nucleophilic character. The hydrogen atom of the thiol group shows a positive potential, indicative of its acidic nature.

Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

Due to the flexibility of the hexane (B92381) chain, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are employed to explore the conformational space and identify the most stable conformers. These simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior.

The resulting energy landscape reveals several local energy minima, corresponding to different stable conformations. The global minimum, as predicted by DFT, is confirmed by these simulations to be the most populated state under equilibrium conditions. The energy barriers between different conformers determine the rate of conformational change.

Reaction Mechanism Prediction and Transition State Characterization

Computational methods are invaluable for predicting reaction pathways and characterizing the high-energy transition states that are difficult to observe experimentally.

One of the key reactive pathways for thioethers involves the formation of sulfonium (B1226848) ions. Theoretical studies have elucidated the mechanism of this process for this compound. The reaction is initiated by the attack of an electrophile on the thioether sulfur atom.

DFT calculations can map out the entire reaction coordinate, from reactants to products, through the transition state. The energy of activation for the formation of the sulfonium ion can be calculated, providing insight into the reaction kinetics. The geometry of the transition state reveals the specific atomic rearrangements that occur during this process. For instance, the C-S bond lengthens as the new bond with the electrophile forms.

In Silico Modeling for Structure-Reactivity Correlations

By systematically modifying the structure of this compound in silico, researchers can establish correlations between its structure and its chemical reactivity. For example, the effect of substituting the methyl group on the phenyl ring with other functional groups can be computationally assessed.

Reactivity Studies and Mechanistic Investigations of 6 2 Methylphenyl Sulfanylhexane 1 Thiol

Exploration of Nucleophilic and Electrophilic Reactivity of the Sulfur Centers

The reactivity of this compound is dominated by the nucleophilic character of its two sulfur atoms. The terminal thiol (-SH) and the internal thioether (-S-) linkage exhibit distinct yet complementary reactivities.

The thiol group is more acidic than its alcohol counterpart, meaning it is readily deprotonated by bases to form the corresponding thiolate anion (RS⁻). masterorganicchemistry.commsu.edulibretexts.org This thiolate is a potent nucleophile, significantly more so than the neutral thiol, and readily participates in Sₙ2 reactions with electrophiles such as alkyl halides. masterorganicchemistry.comlibretexts.orgyoutube.com The neutral thiol itself can also act as a nucleophile, although it is weaker than the thiolate. youtube.com

The thioether sulfur is also nucleophilic, exhibiting greater nucleophilicity than the oxygen atom in an analogous ether. msu.edulibretexts.org This allows it to react with strong electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. msu.edu While the sulfur centers are primarily nucleophilic, electrophilic character can be induced. For example, upon oxidation to a sulfoxide (B87167) or sulfone, the sulfur atom becomes more electrophilic. Furthermore, the carbon atom adjacent to the positively charged sulfur in a sulfonium salt becomes highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Sulfur CenterFunctional GroupPrimary ReactivityCommon ReactionsKey Characteristics
Terminal SulfurThiol (-SH)Nucleophilic (especially as thiolate, -S⁻)Sₙ2 alkylation, Michael addition, disulfide formation (oxidation)More acidic and more nucleophilic than corresponding alcohols. masterorganicchemistry.comlibretexts.org
Internal SulfurThioether (-S-)NucleophilicSulfonium salt formation, metal coordinationMore nucleophilic than ether oxygen; acts as a soft ligand. msu.edulibretexts.org

Radical-Mediated Reactions and Thiol-Ene Click Chemistry Applications

The thiol group is a key participant in radical chemistry due to the relatively weak sulfur-hydrogen bond (S-H), which has a bond dissociation energy of approximately 87 kcal/mol. wikipedia.orgfrontiersin.org This facilitates homolytic cleavage to generate a thiyl radical (RS•). wikipedia.orgnih.gov

Thiyl radicals are versatile intermediates that readily add across carbon-carbon multiple bonds, a process central to thiol-ene and thiol-yne reactions. nih.govlibretexts.org The anti-Markovnikov addition of a thiol to an alkene, known as the thiol-ene reaction, has been established as a "click" reaction due to its high efficiency, stereoselectivity, mild reaction conditions (often initiated by UV light or a radical initiator), and tolerance of various functional groups. frontiersin.orgimperial.edunih.gov

Given its terminal thiol group, 6-(2-Methylphenyl)sulfanylhexane-1-thiol is an ideal candidate for thiol-ene click chemistry. It can be grafted onto polymers, functionalize surfaces, or be used to synthesize complex molecules and biomaterials. imperial.edursc.org The long hexane (B92381) chain and the aromatic ring provide additional functionality, allowing for the creation of materials with tailored hydrophobic or aromatic properties. rsc.org

ParameterDescriptionRelevance to this compound
Mechanism Radical-initiated chain reaction involving thiyl radical addition to an alkene. imperial.eduThe -SH group readily forms a thiyl radical for participation.
Initiation Photochemical (e.g., using DMPA initiator) or thermal (e.g., using AIBN initiator). frontiersin.orgStandard initiation methods are applicable.
Applications Polymer synthesis, surface modification, bioconjugation. frontiersin.orgimperial.eduCan be used to create bifunctional polymers or self-assembled monolayers.
Product Forms a stable thioether linkage. nih.govResults in a molecule containing two thioether linkages.

Catalytic Activity and Ligand Behavior in Metal Complexation

The presence of two soft sulfur donor atoms makes this compound an excellent candidate as a bidentate or bridging ligand in coordination chemistry. Both thioethers and thiolates (the deprotonated form of thiols) are classified as soft ligands, showing a strong affinity for soft transition metal ions like Pd(II), Pt(II), Au(I), and Hg(II). wikipedia.orgthieme-connect.comwikipedia.org

As a ligand, it can form stable chelate rings with a single metal center. Thioether-containing ligands have seen increasing use in catalysis. thieme-connect.combohrium.comresearchgate.net The combination of a thioether and a thiol(ate) in one molecule is particularly advantageous, potentially giving rise to hemilabile behavior where the thioether can reversibly dissociate to create a vacant coordination site for a substrate. researchgate.net

Furthermore, such ligands can engage in Metal-Ligand Cooperation (MLC), where the ligand is not merely a spectator but actively participates in the catalytic cycle. nih.govacs.org For instance, the thiol/thiolate group can act as a proton shuttle, facilitating bond activation steps at the metal center. nih.gov This cooperative action can lead to unique catalytic transformations, such as in hydrogenation and dehydrogenation reactions. acs.org

Metal PrecursorExpected Coordination ModePotential Catalytic ApplicationReference Principle
PdCl₂(CH₃CN)₂Bidentate (S, S⁻) chelation after deprotonationCross-coupling reactions, C-H activation researchgate.net
AuCl(SMe₂)Bridging or bidentate complex formationGold-catalyzed cyclization reactions wikipedia.org
[Ru(p-cymene)Cl₂]₂Bidentate (S, SH) chelationHydrogenation, transfer hydrogenation nih.govacs.org
Ni(COD)₂Bidentate (S, S⁻) chelation after deprotonationCoupling reactions wikipedia.org

Hydrogen Bonding Interactions and Intermolecular Associations

Intermolecular forces play a critical role in the physical properties and condensed-phase behavior of this compound.

Hydrogen Bonding: Compared to alcohols, hydrogen bonding in thiols is significantly weaker. wikipedia.orgpdx.edu This is due to the lower electronegativity of sulfur and the resulting lower polarity of the S-H bond. The primary cohesive forces in liquid thiols are often considered to be van der Waals interactions between the large, polarizable sulfur atoms. wikipedia.org However, the thiol group can still act as a hydrogen bond donor, and both the thiol and thioether sulfur atoms can act as hydrogen bond acceptors. nih.govacs.org While S-H···S hydrogen bonds are weak, interactions with stronger acceptors (like amide carbonyls) or donors (like amide N-H) can be significant in relevant systems. nih.govacs.org

Other Intermolecular Forces: The long hexane chain contributes significantly to the molecule's hydrophobicity and participates in van der Waals interactions. The 2-methylphenyl (tolyl) group allows for potential π-π stacking interactions between aromatic rings, which can influence molecular packing in the solid state or in aggregates. researchgate.net The combination of these forces suggests that the molecule could participate in forming ordered structures, such as self-assembled monolayers on metal surfaces, a behavior observed for other functionalized thioethers. acs.org

Interaction TypeParticipating GroupsTypical Energy (kcal/mol)Significance
Hydrogen Bond (Donor)-S-H ··· :S-~1-2Weak, but contributes to ordering in the condensed phase. pdx.edu
Van der WaalsHexane chain, Sulfur atomsVariableMajor cohesive force, especially due to the polarizable sulfur atoms. wikipedia.org
π-π Stacking2-Methylphenyl rings~2-5Can influence solid-state packing and aggregation. researchgate.net

Investigation of Tautomeric Equilibria (if applicable, e.g., thiol-thione)

Tautomerism is the equilibrium between two constitutional isomers that are readily interconvertible, most often by the migration of a proton. For sulfur-containing compounds, the most relevant is thiol-thione tautomerism (R-SH ⇌ R=S).

This phenomenon is not significantly applicable to this compound. For simple aliphatic thiols, the thiol (-SH) form is overwhelmingly more stable than the thione form, and no significant equilibrium exists. scispace.com Thiol-thione tautomerism becomes a relevant consideration only when the thione form (C=S) is stabilized by other structural features, such as incorporation into a conjugated or aromatic system. This is commonly observed in heterocyclic compounds like 2-mercaptopyridine (B119420) (which exists predominantly as the pyridin-2-thione tautomer), thioamides, and various thiazole (B1198619) derivatives. scispace.comresearchgate.netscience.govcdnsciencepub.com

Therefore, for the purposes of describing the chemistry of this compound, it can be exclusively considered to exist in the thiol form.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture of "6-(2-Methylphenyl)sulfanylhexane-1-thiol" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For "this compound," ¹H NMR spectroscopy would be employed to identify the various types of protons present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the methylene protons of the hexane (B92381) chain, and the thiol proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons of the hexane chain would be found in the upfield region (typically δ 1.2-3.0 ppm). The thiol proton (S-H) typically presents as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The aromatic carbons would resonate at lower field (δ 125-140 ppm), while the aliphatic carbons of the hexane chain would appear at higher field (δ 20-40 ppm). The carbon of the methyl group attached to the aromatic ring would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 7.5 125 - 135
Aromatic C-S - 135 - 140
Aromatic C-CH₃ - 130 - 138
Ar-CH₃ 2.3 - 2.5 20 - 25
S-CH₂-(hexane) 2.8 - 3.2 35 - 40
-(CH₂)₄- 1.2 - 1.8 25 - 35
CH₂-SH 2.4 - 2.8 25 - 30

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound," electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for thioethers and thiols include cleavage of the C-S bonds. scribd.com For "this compound," characteristic fragments would likely arise from the cleavage of the bond between the sulfur and the hexane chain, and fragmentation along the hexane chain. The presence of the 2-methylphenyl group would also lead to specific aromatic fragment ions.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
[M]⁺ [C₁₃H₂₀S₂]⁺ Molecular Ion
[M - SH]⁺ [C₁₃H₁₉S]⁺ Loss of the thiol group
[M - C₆H₁₃S]⁺ [C₇H₇S]⁺ Cleavage of the thioether bond
[C₇H₇]⁺ [Tolyl]⁺ Cleavage of the C-S bond at the aromatic ring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For "this compound," IR spectroscopy would be used to identify the characteristic absorption bands of the thiol (S-H) and thioether (C-S) functional groups. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. reddit.comnih.gov The C-S stretching vibration is generally weak and appears in the fingerprint region, between 600 and 800 cm⁻¹. reddit.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for detecting the S-H and C-S bonds, as these vibrations often produce stronger and more characteristic signals in the Raman spectrum compared to the IR spectrum. reddit.comroyalholloway.ac.uk This makes Raman spectroscopy a valuable tool for confirming the presence of the sulfur-containing functional groups in "this compound."

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
S-H Stretching 2550 - 2600 (weak) 2550 - 2600 (strong)
C-S Stretching 600 - 800 (weak) 600 - 800 (medium)
Aromatic C-H Stretching 3000 - 3100 3000 - 3100
Aromatic C=C Stretching 1450 - 1600 1450 - 1600

Chromatographic Separation Techniques for Purity Determination and Isomer Resolution

Chromatographic techniques are essential for separating "this compound" from any impurities or isomers, thereby allowing for its accurate quantification and purity assessment.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For "this compound," a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for general-purpose detection, while a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), would provide higher selectivity and sensitivity for this sulfur-containing compound. gcms.czgcms.cz

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For "this compound," a reversed-phase HPLC method would likely be developed, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. google.comnih.gov Detection could be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

Method development for both GC and LC would involve optimizing parameters such as the column type, temperature program (for GC), mobile phase composition (for LC), and flow rate to achieve good resolution and peak shape.

"this compound" is a chiral molecule because the sulfur atom of the thioether is a stereocenter, being attached to four different groups (the 2-methylphenyl group, the hexane-1-thiol chain, and a lone pair of electrons). Therefore, it can exist as a pair of enantiomers.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. nih.govrsc.org To determine the enantiomeric purity of "this compound," a chiral stationary phase (CSP) would be required. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to find conditions that provide baseline separation of the two enantiomers. This would allow for the determination of the enantiomeric excess (ee) of a sample.

Exploration of Advanced Applications of 6 2 Methylphenyl Sulfanylhexane 1 Thiol in Chemical Sciences Non Clinical/non Biological Systems Focus

Role as a Building Block in Polymer and Material Science

There is no available research detailing the integration of 6-(2-Methylphenyl)sulfanylhexane-1-thiol into functional polymeric networks, hydrogels, or its application in surface modification and coatings. The potential for this molecule to act as a monomer or a surface-modifying agent has not been documented in peer-reviewed literature.

Contributions to Organocatalysis or Ligand Design

No studies were found that investigate the use of this compound as an organocatalyst or as a ligand in coordination chemistry. Its potential catalytic activity or ability to form stable complexes with metal centers has not been explored.

Advanced Chemical Sensing and Detection Mechanisms

Information regarding the application of this compound in the development of chemical sensors or detection mechanisms is not present in the available scientific literature.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

There are no documented instances of this compound being utilized in studies of supramolecular chemistry or directed self-assembly processes.

Due to the absence of research data, the creation of an in-depth article with detailed findings and data tables as requested is not possible at this time. The scientific community has yet to publish research focusing on the specific applications outlined for this compound.

Future Research Directions and Outlook

Identification of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 6-(2-Methylphenyl)sulfanylhexane-1-thiol, while not extensively documented, can be approached through various established and emerging synthetic strategies for thioether and thiol formation. Future research should focus on developing and optimizing these routes with an emphasis on sustainability and efficiency.

Traditional methods for creating the aryl thioether linkage often involve the coupling of an aryl halide with a thiol. researchgate.net More contemporary and efficient approaches, however, utilize transition-metal-catalyzed C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net The direct substitution of alcohols with thiols, often facilitated by acid catalysts, presents a greener alternative by producing water as the only byproduct. nih.govnih.gov

Future synthetic research could explore the following pathways, with the goal of high yield, atom economy, and mild reaction conditions:

Metal-Catalyzed Cross-Coupling Reactions: Investigation of various metal catalysts (e.g., copper, palladium, nickel) for the coupling of 2-methylthiophenol with a 6-halo-1-hexanethiol derivative or a protected version thereof. thieme-connect.comacsgcipr.org Copper-catalyzed Ullmann-type couplings are a well-established method for forming aryl thioethers. thieme-connect.com

Thiol-Ene "Click" Reactions: A radical-mediated or nucleophilic addition of 2-methylthiophenol to 1,6-hexadiene, followed by selective functionalization to introduce the terminal thiol, could be a viable "click chemistry" approach. alfa-chemistry.comwikipedia.org This method is known for its high yields and stereoselectivity. wikipedia.org

Sustainable Routes from Alcohols: Exploring the use of solid acid catalysts for the direct reaction of 2-methylthiophenol with 6-hydroxyhexane-1-thiol (or a protected precursor). nih.gov This avoids the use of toxic alkyl halides and often requires simpler work-up procedures. nih.gov

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

Synthetic StrategyKey ReactantsPotential AdvantagesKey Research Focus
Metal-Catalyzed Cross-Coupling2-Methylthiophenol, 6-Halo-1-hexanethiolHigh efficiency, broad functional group tolerance. rsc.orgacs.orgCatalyst screening, ligand optimization, reaction condition refinement.
Thiol-Ene Reaction2-Methylthiophenol, 1,6-HexadieneHigh atom economy, mild conditions, "click" characteristics. wikipedia.orgresearchgate.netControl of regioselectivity, subsequent selective functionalization.
Dehydrative Thioetherification2-Methylthiophenol, 6-Hydroxyhexane-1-thiolGreen chemistry approach (water as byproduct), use of reusable solid catalysts. nih.govnih.govCatalyst development, optimization of solvent-free conditions.

Advanced Mechanistic Investigations under Diverse Reaction Conditions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for optimizing conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in the context of thiol-ene reactions, both free-radical and nucleophilic pathways are possible. alfa-chemistry.comwikipedia.org The free-radical mechanism typically involves initiation by light or a radical initiator, propagation, and termination steps. alfa-chemistry.com The nucleophilic mechanism, often base-catalyzed, proceeds through a thiolate anion intermediate. alfa-chemistry.com Investigating the dominant mechanism for the formation of this compound under various conditions (e.g., presence of initiators, bases, different solvents) would be a key research area.

Similarly, for metal-catalyzed syntheses, the mechanistic cycle often involves oxidative addition, ligand exchange, and reductive elimination. acsgcipr.org Detailed kinetic studies and the identification of reaction intermediates would provide invaluable insights into the catalytic process.

Exploration of Untapped Reactivity Profiles

The dual functionality of this compound opens up a wide range of potential chemical transformations. The terminal thiol group can undergo reactions typical of mercaptans, while the aryl thioether moiety can also participate in various chemical processes. Future research should systematically explore this reactivity.

Reactions at the Thiol Group: The nucleophilic nature of the thiol group makes it a prime candidate for S-alkylation, S-acylation, and addition to unsaturated systems. Its potential as a monomer in thiol-ene polymerizations could be investigated. researchgate.net

Reactions involving the Thioether Linkage: The thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which are important functional groups in their own right. The potential for C-S bond cleavage and functionalization under specific catalytic conditions could also be explored.

Intramolecular Cyclization: The presence of two sulfur-containing functional groups at opposite ends of a flexible hexane (B92381) chain raises the possibility of intramolecular reactions to form macrocyclic compounds, which could be of interest in host-guest chemistry or as novel ligands.

Potential for Integration into Multifunctional Material Systems

The unique structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Polymer Synthesis: The terminal thiol allows this molecule to act as a monomer or a chain-transfer agent in the synthesis of poly(thioether)s via thiol-ene polymerization. researchgate.net The incorporation of the 2-methylphenyl group could impart specific thermal or optical properties to the resulting polymer.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form ordered self-assembled monolayers on metal surfaces, particularly gold. The aryl thioether component could be used to tune the surface properties of these SAMs, such as hydrophobicity and chemical reactivity.

Nanoparticle Functionalization: The thiol group can serve as an anchor to functionalize the surface of various nanoparticles. This could be leveraged to create novel drug delivery systems or catalysts, where the properties of the nanoparticle are modified by the attached organic molecule. For example, chondroitin (B13769445) sulfate-based nanoplatforms have utilized thioether linkages for creating responsive drug delivery systems. dovepress.com

Synergistic Research with Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. numberanalytics.comnumberanalytics.com Future investigations into this compound would greatly benefit from a synergistic approach that combines theoretical calculations with laboratory experiments.

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. numberanalytics.comnumberanalytics.com This can help in predicting the most likely sites for reaction and in understanding the mechanisms of various transformations.

Molecular Dynamics Simulations: MD simulations can provide insights into the conformational flexibility of the hexane chain and how the molecule might interact with surfaces or other molecules in a material context. numberanalytics.com This is particularly relevant for predicting the structure of self-assembled monolayers or the behavior of the molecule within a polymer matrix.

Predicting Reaction Kinetics: Computational methods can be employed to calculate the activation barriers for different reaction pathways, thus predicting the kinetics of various synthetic routes or subsequent reactions. acs.org This information is invaluable for optimizing reaction conditions and maximizing the yield of desired products.

The integration of computational chemistry will not only accelerate the pace of research but also provide a deeper, more fundamental understanding of the chemical behavior of this compound. escholarship.orgmdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-Methylphenyl)sulfanylhexane-1-thiol?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and thiol protection/deprotection strategies. For instance, a thiol-functionalized intermediate may be generated via alkylation of 2-methylphenylthiol with a hexane backbone precursor. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize disulfide byproducts and maximize yield. Column chromatography or recrystallization is often required for purification, with TLC and NMR used to monitor progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and thiol proton integration.
  • FT-IR : Peaks at ~2550 cm1^{-1} (S-H stretch) and aromatic C-H stretches (~3000 cm1^{-1}).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths (SHELX programs are widely used for refinement ).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm).

Q. What biological activity screening strategies are applicable for this compound?

Initial screening should focus on receptor-binding assays (e.g., GLP-1 receptor modulation, as structurally related compounds show relevance in diabetes research ). Use in vitro models (cell lines expressing target receptors) with dose-response curves (IC50_{50}/EC50_{50} determination). Follow-up studies may include:

  • Enzyme inhibition assays : For thiol-dependent enzymes (e.g., cysteine proteases).
  • Cytotoxicity profiling : MTT assays in normal and cancer cell lines.

Advanced Research Questions

Q. How does the stereochemistry of the hexane backbone influence the compound’s reactivity and biological activity?

The hexane chain’s conformation affects steric hindrance and electronic interactions. For example:

  • Axial vs. equatorial thiol groups : Axial positions may enhance nucleophilicity in S-alkylation reactions.
  • Biological implications : Stereochemistry can alter binding affinity to receptors (e.g., GLP-1 analogs with specific configurations show higher activity ). Computational docking studies (AutoDock Vina) combined with MD simulations are recommended to predict stereochemical effects .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Common discrepancies include:

  • NMR peak splitting : May arise from diastereotopic protons or impurities. Use 1^1H-1^1H COSY or NOESY to assign coupling patterns.
  • Mass spectrometry adducts : Sodium/potassium adducts can skew molecular ion peaks. Use ammonium acetate buffers to suppress adduct formation.
  • X-ray vs. computational geometry mismatches : Refine crystallographic data with SHELXL and cross-validate with DFT-optimized structures .

Q. What strategies optimize the synthetic route for scalability while maintaining yield?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) can improve step efficiency.
  • Flow chemistry : Continuous-flow reactors minimize side reactions in thiol-alkylation steps.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Pharmacophore mapping : Identify critical interaction sites (e.g., thiol group for covalent binding).
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.

Q. What are the challenges in studying the compound’s interaction with enzymes in complex biological matrices?

  • Thiol oxidation : Use reducing agents (e.g., DTT) in buffers to maintain compound stability.
  • Matrix interference : Pre-treat samples with SPE (solid-phase extraction) to isolate the compound.
  • Competitive inhibition assays : Co-incubate with known enzyme substrates to assess specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.